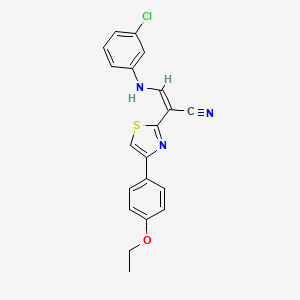

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Description

This compound features a Z-configuration acrylonitrile core conjugated to a 4-(4-ethoxyphenyl)thiazol-2-yl group and a 3-chlorophenylamino substituent. The ethoxy group on the thiazole ring introduces electron-donating properties, while the 3-chloro substituent on the aniline moiety enhances electrophilicity.

Properties

IUPAC Name |

(Z)-3-(3-chloroanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3OS/c1-2-25-18-8-6-14(7-9-18)19-13-26-20(24-19)15(11-22)12-23-17-5-3-4-16(21)10-17/h3-10,12-13,23H,2H2,1H3/b15-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMRBRWXPAWNGP-QINSGFPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and 4-ethoxyphenyl groups may influence its pharmacological properties.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor activity. For instance, compounds with a similar thiazole structure have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, suggesting that the thiazole moiety is crucial for cytotoxic effects .

Anticonvulsant Activity

Thiazole-containing compounds have been evaluated for their anticonvulsant properties. A study on related thiazole derivatives demonstrated effective protection against seizures in animal models, highlighting the potential of this compound class in neurological disorders .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Compounds structurally related to (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile have shown promising results against a range of bacterial strains, indicating potential therapeutic applications in infectious diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives suggests that:

- Electron-withdrawing groups (like chlorines) enhance biological activity.

- Substituents on the phenyl rings can significantly affect potency and selectivity against specific targets .

Case Studies

- Antitumor Efficacy : In a study involving various thiazole derivatives, compound variations were tested against HT29 colon cancer cells. The most active compounds showed significant growth inhibition, attributed to specific substitutions on the thiazole ring .

- Anticonvulsant Testing : A series of thiazole-based compounds were evaluated for their anticonvulsant effects using the pentylenetetrazol (PTZ) model. The results indicated that specific structural features led to enhanced protective effects against seizures .

Data Tables

| Compound Name | IC50 Value (µg/mL) | Biological Activity |

|---|---|---|

| Compound 1 | 1.61 | Antitumor |

| Compound 2 | 1.98 | Antitumor |

| Compound 3 | N/A | Anticonvulsant |

| Compound 4 | N/A | Antimicrobial |

Comparison with Similar Compounds

Substituent Variations on the Phenylamino Group

Compound A : (Z)-3-((2,4-Dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile (CAS 374598-18-2)

- Key Differences: Substituents: 2,4-Dimethoxy vs. 3-chloro on the phenylamino group. Impact: Methoxy groups are electron-donating, increasing solubility and altering electronic distribution compared to the electron-withdrawing 3-chloro substituent. This may affect binding affinity in biological systems or charge-transfer properties in materials.

Compound B : (2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile

- Key Differences: Substituents: Additional 2-methyl group on the phenylamino ring and 4-nitrophenyl on the thiazole. Impact: The nitro group (electron-withdrawing) on the thiazole reduces electron density compared to the ethoxy group in the target compound.

Substituent Variations on the Thiazole Ring

Compound C : (Z)-3-((3-Chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

- Key Differences :

- Substituents : 3-Nitrophenyl vs. 4-ethoxyphenyl on the thiazole.

- Impact : The nitro group’s strong electron-withdrawing nature contrasts with the ethoxy group’s electron-donating effect, altering the molecule’s dipole moment and reactivity in electrophilic substitution reactions.

Compound D : (Z)-2-([1,1'-Biphenyl]-4-yl)-3-(anthracen-9-yl)acrylonitrile

- Key Differences: Core Structure: Biphenyl and anthracene substituents instead of thiazole and chlorophenyl.

Functional Group Modifications

Compound E : 1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f)

- Key Differences: Functional Group: Urea moiety replaces acrylonitrile. The acrylonitrile group in the target compound may instead promote π-π stacking or covalent binding.

Compound F : (Z)-1-(4-Methoxy-3-nitrophenyl)-3-((4-(6-methoxybenzothiazol-2-yl)thiazol-2-yl)phenyl)amino)prop-2-en-1-one (5g)

- Key Differences: Core Structure: Propenone replaces acrylonitrile; benzothiazole-thiazole hybrid scaffold. Impact: The ketone group in 5g may engage in redox reactions, while the acrylonitrile in the target compound offers stability under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.